molecular formula C8H6FNO B1364620 6-Fluorooxindole CAS No. 56341-39-0

6-Fluorooxindole

Cat. No. B1364620
CAS RN: 56341-39-0
M. Wt: 151.14 g/mol
InChI Key: PKQNTFAOZIVXCE-UHFFFAOYSA-N
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Description

6-Fluorooxindole is a chemical compound with the molecular formula C8H6FNO . It is also known by other names such as 6-Fluoroindolin-2-one .


Synthesis Analysis

Diethyl 2-fluoromalonate ester is utilized as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives . The synthesis involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates followed by decarboxylation, esterification, and reductive cyclization processes .


Molecular Structure Analysis

The molecular structure of 6-Fluorooxindole consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 151.138 Da and the monoisotopic mass is 151.043335 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluorooxindole include a density of 1.3±0.1 g/cm3, boiling point of 287.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.7±3.0 kJ/mol, and flash point of 127.7±27.3 °C . It has an index of refraction of 1.560, molar refractivity of 37.3±0.3 cm3, and molar volume of 115.3±3.0 cm3 .

Scientific Research Applications

Drug Design and Discovery

6-Fluorooxindole: derivatives are significant in drug design due to their three-dimensional nature and ability to project functionalities in all three dimensions. This characteristic makes them suitable for binding to 3D protein structures, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .

Antimicrobial and Antitumor Agents

Spirooxindole and spiroindole scaffolds, which can be derived from 6-Fluorooxindole , show a broad spectrum of biological properties. They have been studied for their antimicrobial and antitumor activities, making them valuable in the search for new therapeutic agents .

Neuropharmacological Research

The spirooxindole structure, related to 6-Fluorooxindole , is known to form the core building blocks of highly functionalized organic structures that have neuropharmacological applications. This includes potential treatments for diseases affecting the central nervous system .

Safety and Hazards

6-Fluorooxindole may cause skin irritation and serious eye irritation . It is also suspected of damaging fertility . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical help . During storage, it is advised to avoid contact with oxidants and combustibles, and keep in a dry and well-ventilated environment .

properties

IUPAC Name

6-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQNTFAOZIVXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395650
Record name 6-Fluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorooxindole

CAS RN

56341-39-0
Record name 6-Fluorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

119 g 4-fluoro-2-nitrophenylacetic acid are hydrogenated in 600 ml acetic acid with the addition of 20 g palladium on activated charcoal (10%) under 50 psi of hydrogen pressure. The catalyst is suction filtered, the solvent distilled off. The crude product is stirred with 500 ml petroleum ether, suction filtered, washed with water and dried.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

With addition of 20 g of palladium on activated carbon (10%), 119 g of 4-fluoro-2-nitrophenylacetic acid (starting material III) are hydrogenated in 600 ml of acetic acid under a hydrogen pressure of 50 psi. The catalyst is filtered off with suction and the solvent is distilled off. The crude product is triturated with 500 ml of petroleum ether, filtered off with suction, washed with water and dried.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of NaH (60%, 7 g, 0.16 mol) in dimethyl sulfoxide (150 mL) was added dropwise dimethyl malonate (20 mL, 0.16 mol). The mixture was heated to 100° C. for 10 min then cooled to room temperature, followed by the addition of 2,5-difluoronitrobenzene (14 g, 0.08 mol). After stirred at 90° C. for 2 h, the mixture was cooled and poured into 5% aq.HCl with ice cooling. EtOAc (50 mL) was added and the organic phase was separated, washed by water and dried with Na2SO4. The solvent was removed in vacuo to give 2-(4-fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (19.4 g). 2-(4-fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (6 g, 22 mmol) was dissolved in glacial acetic acid (30 mL), the aqueous HCl (6N, 30 mL) was added and the reaction mixture were heated ar refluxing for 4 h, Iron power (5 g, 88 mmol) was added portionwise to the mixture and the refluxing was allowed to continue for another 2 h. The solvent was removed in vacuo and the remaining residue was extracted by EtOAc. The organic phase washed with aqueous HCl (1N), brine and dried over Na2SO4. concentrated to give the titled compound as a yellow solid (3 g, 89%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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